2-[2-(4-bromophenyl)vinyl]-4-chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-2-(4-bromophenyl)ethenyl]-4-chloro-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a bromophenyl group, a chloro-substituted tetrahydrobenzothiolo ring, and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-bromophenyl)ethenyl]-4-chloro-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromophenyl Ethenyl Intermediate: This step involves the reaction of 4-bromobenzaldehyde with an appropriate alkene under basic conditions to form the (E)-2-(4-bromophenyl)ethenyl intermediate.
Cyclization: The intermediate is then subjected to cyclization with a suitable thiol and chloro-substituted pyrimidine precursor under acidic or basic conditions to form the desired tetrahydrobenzothiolo ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiolo ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the ethenyl group or the chloro substituent, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-[(E)-2-(4-bromophenyl)ethenyl]-4-chloro-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its heterocyclic nature allows for the exploration of its properties in the development of novel materials with specific electronic or optical characteristics.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(4-bromophenyl)ethenyl]-4-chloro-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through various pathways. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-2-(4-chlorophenyl)ethenyl]-4-chloro-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine
- 2-[(E)-2-(4-bromophenyl)ethenyl]-4-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine
- 2-[(E)-2-(4-bromophenyl)ethenyl]-4-chloro-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine
Uniqueness
The uniqueness of 2-[(E)-2-(4-bromophenyl)ethenyl]-4-chloro-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine lies in its specific combination of functional groups and heterocyclic structure. This combination imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve. For example, the presence of both bromophenyl and chloro groups allows for versatile chemical modifications, enhancing its utility in synthetic chemistry and material science.
Properties
IUPAC Name |
2-[(E)-2-(4-bromophenyl)ethenyl]-4-chloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClN2S/c19-12-8-5-11(6-9-12)7-10-15-21-17(20)16-13-3-1-2-4-14(13)23-18(16)22-15/h5-10H,1-4H2/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUOTMIPOSAUMP-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)C=CC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)/C=C/C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.